molecular formula C18H20FN5O B11128298 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

Cat. No.: B11128298
M. Wt: 341.4 g/mol
InChI Key: NZPNMCXKLXEZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole moiety, which is known for its biological activity, and a pyrimidine group, which is often found in pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the enzyme Notum, which deacylates Wnt proteins, thereby modulating Wnt signaling pathways . This inhibition can lead to the upregulation of Wnt signaling, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE can be compared with other indole and pyrimidine derivatives:

The uniqueness of N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-[(PYRIMIDIN-2-YL)AMINO]BUTANAMIDE lies in its dual functionality, combining the biological activities of both indole and pyrimidine moieties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H20FN5O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C18H20FN5O/c19-14-4-5-16-15(11-14)13(12-24-16)6-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-5,8-9,11-12,24H,1,3,6-7,10H2,(H,20,25)(H,21,22,23)

InChI Key

NZPNMCXKLXEZNA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCCC(=O)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.